molecular formula C11H20O7 B605135 Acid-PEG3-mono-methyl ester CAS No. 1807505-26-5

Acid-PEG3-mono-methyl ester

Cat. No. B605135
M. Wt: 264.27
InChI Key: GIIORLLUIQECST-UHFFFAOYSA-N
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Description

Acid-PEG3-mono-methyl ester is a PEG derivative . It has a chemical formula of C11H20O7 and a molecular weight of 264.27 . It is a PEG species with terminal carboxylic acid and mono-methyl ester moieties .


Synthesis Analysis

Acid-PEG3-mono-methyl ester is synthesized via a three-step process involving transesterification of methyl oleate to alkyl oleates, epoxidation of the oleate alkene, and solventless heterogeneously catalyzed ring opening of the epoxides with poly (ethylene glycols) of varying chain length under a short reaction time .


Molecular Structure Analysis

The molecular structure of Acid-PEG3-mono-methyl ester is characterized by a chain of three ethylene glycol units (PEG3) attached to a carboxylic acid group at one end and a methyl ester group at the other .


Chemical Reactions Analysis

The carboxylic acid group in Acid-PEG3-mono-methyl ester can react with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds . The synthesis of esters involves acylation of different alcohols with a variety of acid compounds such as carboxylic acids, acid chlo- rides, acid anhydrides, and lower esters .


Physical And Chemical Properties Analysis

Acid-PEG3-mono-methyl ester has a molecular weight of 264.27 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 13 . It is a polar molecule but does not have a hydrogen atom attached directly to an oxygen atom, which means it cannot engage in intermolecular hydrogen bonding .

Scientific Research Applications

1. Polymer Synthesis and Modification

  • Acid-PEG3-mono-methyl ester and related compounds, like unsaturated acid esters of polyethylene glycol (PEG), play a vital role in the synthesis of multifunctional polymers. These polymers can be crafted through graft copolymerization with various monomers, expanding the scope of polymer applications significantly (Chen, Xu, & Li, 2015).

2. Ion Exchange and Metal Sorption

  • In the field of ion exchange, researchers have developed polymer-bound phosphoric acid ligands, including phosphorylated mono- and triethylene glycol esters, for the effective sorption of metal ions like U(VI) from phosphoric acid solutions. These ligands demonstrate high metal ion affinities due to their ability to ion exchange through acid sites and coordinate through phosphoryl groups (Zhu & Alexandratos, 2015).

3. Analytical and Chromatographic Applications

  • Acid-PEG3-mono-methyl ester-related compounds, such as PEG esters, have been used in chromatographic applications. For instance, a PEG stationary phase was employed for the separation of mono-trans isomers of fatty acids, showcasing its utility in analytical chemistry (Mjøs, 2008).

4. Drug Delivery Systems

  • In drug delivery research, PEG esters like Gelucire, which are synthesized by reacting PEG with fatty acids, have shown promise. These materials have a broad range of applications in both oral and topical formulations, such as enhancing drug solubility and bioavailability, sustaining drug release, and protecting active pharmaceutical ingredients (Panigrahi et al., 2018).

5. Biodiesel Processing Research

  • Acid-PEG3-mono-methyl ester and related PEG compounds are utilized in biodiesel research, particularly in the analysis of fatty acid methyl esters and other components crucial for the production and quality assessment of biodiesel (Li, Yang, Wang, & Tian, 2006).

6. Functional Polymer Synthesis

  • Novel monomers, including PEG mono methacrylate esters, have been synthesized for the creation of functionalized nanoparticles and microparticles. These polymers have potential applications in altering the acid-base or electrochemical properties of surfaces and particles (Mizrahi, Omer-Mizrahi, Goldshtein, Askinadze, & Margel, 2010).

7. Water Treatment Technologies

  • Poly(ethylene glycol) di-itaconate, synthesized by functionalizing PEG with itaconic acid, has been used in the preparation of hydrogels for dye removal from textile effluents, demonstrating the potential of PEG derivatives in environmental applications (Dey, Bera, & Chakrabarty, 2017).

8. Renewable Polymer Development

  • Research in renewable polymers has utilized PEG and derivatives like Acid-PEG3-mono-methyl ester. For instance, fully renewable-based poly((ether)ester)s were synthesized using 2,5-furandicarboxylic acid, PEG, and isosorbide, demonstrating advancements in sustainable polymer technologies (Sousa, Coelho, & Silvestre, 2016).

Future Directions

While specific future directions for Acid-PEG3-mono-methyl ester were not found, it is part of the PEG linker family that is used in the development of antibody-drug conjugates , suggesting potential applications in drug delivery and therapeutic development.

properties

IUPAC Name

3-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O7/c1-15-11(14)3-5-17-7-9-18-8-6-16-4-2-10(12)13/h2-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIORLLUIQECST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254426
Record name 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid-PEG3-mono-methyl ester

CAS RN

1807505-26-5
Record name 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807505-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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